![molecular formula C15H15N3O3 B2688038 N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-30-4](/img/structure/B2688038.png)
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Overview
Description
“N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine” is a complex organic compound that contains a furan ring, a quinazolin ring, and an amine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The quinazolin ring is a type of heterocyclic compound that contains a two-ring system made up of a benzene ring fused to a pyrimidine ring . The amine group (-NH2) is a basic functional group that contains a nitrogen atom with a lone pair of electrons .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the aromatic rings (furan and quinazolin) would likely contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups . The amine group could participate in reactions such as acid-base reactions, alkylation, and acylation . The furan ring, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity .Scientific Research Applications
Metabolism and Biophysical Characterization
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine, closely related to prazosin, has been studied for its metabolism and biophysical properties. Prazosin, a medication with a similar chemical structure, has been shown to undergo biotransformation in liver microsomes and hepatocytes, involving pathways like demethylation and amide hydrolysis. This research is vital for understanding the metabolism of similar compounds, including the one (Erve et al., 2007).
Synthesis and Biological Profiles
The synthesis and biological profiles of derivatives of this compound, such as cyclazosin, have been explored. Cyclazosin's binding profile at various receptors, including alpha 1-adrenoceptor subtypes, has been assessed, providing insights into the therapeutic potentials of these compounds (Giardiná et al., 1996).
Novel Syntheses and Applications
Research into the novel synthesis of related quinazoline derivatives has been conducted, offering insights into potential therapeutic applications. For instance, the synthesis of compounds with potent anticancer properties and high blood-brain barrier penetration highlights the potential of these compounds in treating various malignancies (Sirisoma et al., 2009).
Antiplasmodial and Anticancer Activities
Compounds structurally related to N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine have demonstrated significant activity against malaria and cancer. For example, some derivatives have shown high antiplasmodial activity against Plasmodium falciparum, the parasite causing malaria. This research is crucial for the development of new treatments for these diseases (Hermann et al., 2021).
Photochemical Activation Studies
Studies on photochemical activation of tertiary amines, which include compounds structurally related to N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine, have been conducted. This research can have implications in cell physiology and the development of novel therapeutic strategies (Asad et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine: interacts with its target, EGFR, inhibiting its activity . This interaction likely involves the compound binding to the receptor, which prevents the receptor from activating its downstream signaling pathways. This inhibition can lead to decreased cell proliferation and potentially cell death, particularly in cells that overexpress EGFR, such as certain types of cancer cells .
Biochemical Pathways
Upon interaction with EGFR, N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine affects several biochemical pathways. Primarily, it inhibits the activation of the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound can reduce cell proliferation and induce cell death .
Pharmacokinetics
The pharmacokinetics of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability
Result of Action
The molecular and cellular effects of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine ’s action primarily involve the inhibition of cell proliferation and the induction of cell death . This is achieved through the compound’s interaction with EGFR and the subsequent inhibition of downstream signaling pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNZBLMXWSVIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325488 | |
Record name | N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477855-30-4 | |
Record name | N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.